METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE
Description
METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core, a fused bicyclic system with sulfur and nitrogen atoms. The structure includes a 4-methoxyphenyl substituent at position 6, a methyl group at position 3, and a benzoate ester linked via an amide bond at position 2.
Properties
IUPAC Name |
methyl 4-[[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-13-19(20(26)23-16-8-4-15(5-9-16)21(27)29-3)30-22-24-18(12-25(13)22)14-6-10-17(28-2)11-7-14/h4-12H,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIFVCFBSFYJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxy group is introduced using methoxybenzene derivatives.
Amidation Reaction: The amide bond formation between the imidazo[2,1-b][1,3]thiazole core and the benzoate ester is typically carried out using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole core, potentially converting it to a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from 0°C to reflux).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anti-inflammatory, or anticancer agent.
Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: It can be used in the synthesis of advanced materials with specific functional properties, such as coatings or adhesives.
Mechanism of Action
The mechanism of action of METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on core scaffolds, substituents, and bioactivity:
Key Comparative Insights
Core Structure Influence: The imidazo[2,1-b][1,3]thiazole core in the target compound distinguishes it from triazole (e.g., ) or thiazolo-triazole (e.g., ) analogues.
Substituent Effects :
- 4-Methoxyphenyl vs. 4-Bromophenyl : The methoxy group in the target compound is electron-donating, which may increase solubility and alter π-π stacking interactions compared to the electron-withdrawing bromo group in . This substitution could modulate selectivity for hydrophobic enzyme pockets.
- Benzoate Ester vs. Hydrazinecarbothioamide : The benzoate ester in the target compound improves metabolic stability over hydrazinecarbothioamide derivatives (e.g., ), which are prone to hydrolysis. However, the latter may exhibit stronger hydrogen-bonding capacity.
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for imidazothiazole derivatives, such as coupling pre-functionalized imidazothiazoles with activated benzoates. This contrasts with the multi-step cyclization required for triazole-thiones or thiazolo-triazoles .
Biological Activity Trends: Imidazothiazoles with bromophenyl groups (e.g., ) show potent aldose reductase inhibition (IC₅₀ < 5 μM). Triazole-thiones (e.g., ) exhibit antifungal activity, suggesting that imidazothiazole derivatives with similar substituents (e.g., sulfonyl groups) might be repurposed for antimicrobial applications.
Biological Activity
Methyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-amido]benzoate is a complex organic compound notable for its potential biological activities. This compound integrates a thiazole ring with a methoxyphenyl group and an amide linkage, positioning it as a candidate for various medicinal applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in cellular signaling pathways, such as focal adhesion kinase (FAK), which is implicated in cancer cell proliferation and migration .
- Receptor Modulation : By binding to cellular receptors, it may influence various signal transduction pathways that regulate cell growth and survival.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes crucial for cancer cell survival.
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Compounds similar to this compound have shown IC50 values ranging from 0.59 to 2.81 μM against various cancer cell lines .
- Synergistic Effects : Some studies suggest that these compounds can enhance the efficacy of existing chemotherapeutics like gemcitabine by modulating transporter expression .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has demonstrated that imidazo[2,1-b][1,3]thiazole derivatives possess antibacterial and antifungal properties:
- Antibacterial Activity : Certain derivatives have shown promising results against bacterial strains with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
- Antifungal Activity : The same class of compounds has been evaluated for antifungal effects, indicating broad-spectrum antimicrobial potential.
Study on FAK Inhibition
A study focusing on imidazo[2,1-b][1,3]thiazole derivatives highlighted their ability to inhibit FAK phosphorylation in pancreatic cancer cells. The results indicated that these compounds could significantly reduce cell proliferation and migration .
Evaluation Against Mycobacterium tuberculosis
Another investigation assessed the anti-tubercular activity of related compounds. Several derivatives exhibited potent activity against Mycobacterium tuberculosis with low toxicity towards normal cells .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
